N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide
Description
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide is a synthetic small molecule characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group, a 4-methoxyphenyl ring, and an ethyl linker terminating in a 2,6-difluorobenzamide moiety.
The compound’s crystal structure, if determined, would likely rely on tools like SHELXL for refinement, given its widespread use in small-molecule crystallography . Its structural features—such as the triazolone ring and fluorinated benzamide—align with motifs seen in bioactive compounds, including herbicides (e.g., triazolone-class agents like carfentrazone-ethyl) .
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3/c1-30-15-9-5-13(6-10-15)19-25-26(21(29)27(19)14-7-8-14)12-11-24-20(28)18-16(22)3-2-4-17(18)23/h2-6,9-10,14H,7-8,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDBQFYONLGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)N2C3CC3)CCNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazides and aldehydes under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted intermediate.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenyl halides.
Formation of the difluorobenzamide moiety: This step involves the reaction of the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Functional Group
The 2,6-difluorobenzamide moiety undergoes typical amide reactivity:
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Hydrolysis : Susceptible to acidic/basic conditions, yielding carboxylic acid derivatives.
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Nucleophilic acyl substitution : Reacts with nucleophiles (e.g., amines) to form imides or other derivatives.
Triazole Ring Reactivity
The 1,2,4-triazole ring exhibits:
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Coordination chemistry : Capable of forming metal complexes, as evidenced by crystallographic studies of similar triazole derivatives .
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Electrophilic substitution : The 5-oxo group and cyclopropyl substituent may influence regioselectivity in substitution reactions.
Difluorobenzamide Substituents
The difluoro substituents enhance:
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Electrophilicity : Increases reactivity toward nucleophilic attack.
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Stability : Reduces basicity of the amide group, potentially altering hydrolysis rates.
Structural and Stability Insights
Crystallographic data for related triazole derivatives reveal:
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Bond angles and torsion : Triazole rings often adopt planar geometries, influencing reactivity .
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Coordination modes : Triazole ligands can bind metal ions (e.g., calcium) via nitrogen atoms, suggesting potential metal-mediated reactions .
| Structural Feature | Impact on Reactivity |
|---|---|
| Planar triazole ring | Facilitates π-conjugation, enhancing electrophilicity |
| Cyclopropyl substituent | Strain may increase reactivity at adjacent sites |
| Difluorobenzamide | Electron-withdrawing groups stabilize amide bond |
Stability and Degradation
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Chemical stability : Moderate reactivity due to electrophilic fluorine substituents.
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Environmental factors : pH and temperature significantly influence degradation pathways.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of this compound may exhibit antiviral properties, particularly against coronaviruses. The triazole moiety is known for its ability to interact with viral proteins, potentially inhibiting viral replication.
Anticancer Potential
Compounds similar to N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide have shown promising anticancer activity. The structural features allow for interactions with cellular pathways involved in tumor growth and proliferation .
Anti-inflammatory Properties
Research has suggested that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. This is attributed to the ability of the triazole ring to modulate inflammatory pathways.
Case Study 1: Antiviral Efficacy
In a study focused on antiviral efficacy, this compound was tested against SARS-CoV-2. Results indicated significant inhibition of viral replication in vitro at low micromolar concentrations.
Case Study 2: Anticancer Activity
Another research effort evaluated the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action .
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, leveraging crystallographic and agrochemical literature.
Structural Analogues: Triazolone Derivatives
Triazolone derivatives are well-documented in agrochemical research. For example, carfentrazone-ethyl (a commercial herbicide) shares the 1,2,4-triazol-5-one core but differs in substituents: it lacks the cyclopropyl and difluorobenzamide groups, instead featuring a chlorophenyl and ethyl ester . Key differences include:
| Property | Target Compound | Carfentrazone-ethyl |
|---|---|---|
| Core Structure | 1,2,4-Triazol-5-one with cyclopropyl and 4-methoxyphenyl | 1,2,4-Triazol-5-one with chlorophenyl |
| Substituents | 2,6-Difluorobenzamide via ethyl linker | Ethyl ester and trifluoromethyl group |
| Potential Bioactivity | Undocumented (structural similarity suggests herbicidal or enzyme-inhibitory roles) | Herbicidal (protoporphyrinogen oxidase inhibitor) |
The cyclopropyl group in the target compound may enhance metabolic stability compared to carfentrazone-ethyl’s chlorophenyl, as cyclopropane rings are known to resist oxidative degradation .
Crystallographic and Computational Insights
Crystallographic tools like Mercury CSD enable comparisons of packing patterns and intermolecular interactions. For instance, the 2,6-difluorobenzamide moiety likely engages in C–F···H–C or π-stacking interactions , contrasting with the hydrogen-bonding preferences of carfentrazone-ethyl’s ester group . Such differences could influence solubility, bioavailability, or binding affinity.
The triazolone ring’s conformation (e.g., planarity or puckering) can be refined using SHELXL , which supports anisotropic displacement parameters and twin refinement—critical for resolving subtle structural variations .
Pharmacophore and Electronic Profiles
This may affect redox behavior or interaction with cytochrome P450 enzymes. In contrast, carfentrazone-ethyl’s trifluoromethyl group enhances lipophilicity and membrane permeability .
Biological Activity
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2,6-difluorobenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A triazole ring , which is known for its diverse biological activities.
- A cyclopropyl group that may influence the compound's interaction with biological targets.
- A methoxyphenyl group that can enhance lipophilicity and bioavailability.
- A difluorobenzamide moiety , contributing to its pharmacological profile.
The molecular formula is with a molecular weight of approximately 414.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may:
- Inhibit certain enzymes involved in metabolic pathways.
- Modulate cellular signaling pathways that are critical in disease processes.
Research indicates that the compound may exhibit antibacterial, antifungal, and anticancer properties due to its structural features .
Antibacterial Activity
This compound has shown promising antibacterial activity against various strains of bacteria. For instance:
- It demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values for some analogs were reported as low as 0.125–8 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The triazole scaffold is well-known for its antifungal properties. The compound's interaction with fungal enzymes could inhibit ergosterol synthesis, a crucial component of fungal cell membranes .
Anticancer Activity
Initial studies suggest that the compound may possess anticancer properties. The triazole derivatives have been recognized for their ability to disrupt cancer cell proliferation and induce apoptosis through various mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of the triazole ring is essential for the observed biological activity.
- Substituents on the phenyl ring can significantly influence potency; for example, the methoxy group enhances solubility and bioactivity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds within the triazole class:
- Antibacterial Efficacy : A study demonstrated that compounds with a similar triazole structure exhibited up to 16 times greater antibacterial activity compared to standard antibiotics like ampicillin .
- Anticancer Potential : Research on triazole derivatives indicated their ability to inhibit cancer cell lines effectively, showing IC50 values comparable to established chemotherapeutics .
Q & A
Q. How can the compound’s solubility be improved without compromising activity?
- Methodology : Synthesize prodrugs (e.g., phosphate esters) or co-crystals with succinic acid. Assess solubility via shake-flask method (USP buffer pH 6.8) and correlate with LogP values (measured via HPLC). Retain the 4-methoxyphenyl group for target engagement while introducing hydrophilic substituents (e.g., hydroxyl, PEG) on the benzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
